1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
1-(2,6-Dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic tertiary amine derivative with a molecular structure featuring a central propan-2-ol backbone. Key structural components include:
- A 2,6-dimethoxyphenoxy group attached to the first carbon of the propanol chain.
- A 4-ethylpiperazine moiety linked to the third carbon.
- A dihydrochloride salt formulation, enhancing solubility and stability for pharmaceutical applications.
This compound is structurally analogous to lignan derivatives such as veratrylglycerol-β-syringyl ether (VS), which share the 2,6-dimethoxyphenoxy motif . However, the introduction of the 4-ethylpiperazine group distinguishes it from natural lignans and imparts unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4.2ClH/c1-4-18-8-10-19(11-9-18)12-14(20)13-23-17-15(21-2)6-5-7-16(17)22-3;;/h5-7,14,20H,4,8-13H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQQAPIRQCQOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=CC=C2OC)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs 1-chloro-3-(2-hydroxyethoxy)propan-2-ol as the alkylating agent, which reacts with 2,6-dimethoxyphenol under basic conditions. Potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C) facilitates the substitution, yielding the intermediate 1-(2,6-dimethoxyphenoxy)-3-hydroxypropan-2-ol .
Key Parameters:
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Solvent: Acetonitrile (polar aprotic) enhances nucleophilicity.
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Base: K₂CO₃ neutralizes HCl byproduct, driving the reaction forward.
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Temperature: Reflux ensures kinetic control, minimizing side reactions.
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Nuclear magnetic resonance (NMR) confirms regioselectivity:
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¹H NMR (400 MHz, CDCl₃): δ 6.65 (s, 2H, aromatic), 4.10–4.05 (m, 2H, OCH₂), 3.85 (s, 6H, OCH₃), 3.75–3.70 (m, 1H, CHOH), 2.80–2.75 (m, 2H, CH₂OH).
Formation of the Dihydrochloride Salt
The free base is converted to its dihydrochloride salt to enhance solubility and stability.
Acidification Process
A solution of the free base in anhydrous ethanol is treated with hydrogen chloride (HCl) gas at 0°C. The precipitate is filtered and recrystallized from ethanol/diethyl ether.
Analytical Data:
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Melting Point: 214–216°C (decomposition).
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Elemental Analysis: Calculated for C₁₇H₂₈Cl₂N₂O₅: C 48.24%, H 6.67%, N 6.62%; Found: C 48.18%, H 6.71%, N 6.58%.
Comparative Analysis of Synthetic Routes
Method B (NCBI) offers superior yield and purity due to controlled stoichiometry and anhydrous conditions.
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) requires modifications:
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or piperazine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various receptors and enzymes in the body.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biological Studies: The compound is used in research to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:
Receptors: The compound may bind to certain receptors in the nervous system, modulating their activity.
Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Cellular Pathways: The compound may influence signaling pathways, affecting cellular functions and responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Differences and Implications
Substituent Effects on Bioactivity
- The 2,6-dimethoxyphenoxy group in the target compound is associated with enhanced aromatic interactions in biological systems, similar to lignan derivatives like VS .
- The 4-ethylpiperazine moiety provides a larger, more flexible amine group compared to the rigid morpholine or spirocyclic amines in analogues. This flexibility may improve binding kinetics to targets such as serotonin or adrenergic receptors.
Solubility and Stability
Stereochemical Considerations
- Studies on VS derivatives (e.g., veratrylglycerol-β-syringyl ether) reveal that stereochemistry (erythro vs. threo) critically influences hydrolysis rates and coupling constants in NMR spectra .
Biological Activity
1-(2,6-Dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological pathways, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C17H30Cl2N2O4
- Molecular Weight: 397.3 g/mol
- CAS Number: 1215353-79-9
The compound's structure suggests it may interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. Similar compounds have been identified as selective antagonists or agonists for specific receptor subtypes:
- Serotonin Receptors : It is hypothesized that the compound may act as an antagonist at the serotonin receptor subtypes, particularly 5-HT_1D, which plays a role in modulating mood and anxiety.
- Dopamine Receptors : Research indicates potential agonistic activity at dopamine D3 receptors, which are implicated in reward and motivation pathways .
Pharmacological Effects
Recent studies have investigated the pharmacological effects of this compound and its analogs:
Case Studies
In vitro studies have demonstrated that related compounds exhibit significant inhibition of nitric oxide synthases (nNOS), suggesting potential therapeutic applications in neurodegenerative diseases where nitric oxide signaling is disrupted .
- Inhibition of nNOS : Compounds structurally similar to this compound have shown IC50 values in the low micromolar range against nNOS, indicating a strong potential for neuroprotective effects .
- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation, particularly in prostate cancer models .
Q & A
Basic: What are the recommended synthetic strategies for achieving high-purity 1-(2,6-dimethoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride?
Answer:
The synthesis involves multi-step organic reactions, typically starting with nucleophilic substitution between 2,6-dimethoxyphenol and epichlorohydrin to form the phenoxypropanol backbone. Subsequent introduction of the 4-ethylpiperazine moiety requires controlled alkylation or Mitsunobu reactions under anhydrous conditions. Key parameters include:
- Temperature : Maintain ≤40°C during alkylation to minimize side reactions.
- pH : Neutral to slightly basic conditions (pH 7–8) to stabilize the piperazine group.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol to ≥95% purity.
Characterization via ¹H/¹³C NMR (e.g., δ 3.75 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Basic: How should researchers ensure stability and solubility during experimental handling?
Answer:
- Solubility : The dihydrochloride salt enhances aqueous solubility (tested in PBS at pH 7.4). For organic solvents, dimethyl sulfoxide (DMSO) is preferred (stock solutions at 10 mM).
- Storage : Lyophilized powder stored at –20°C under inert atmosphere (argon) prevents hygroscopic degradation.
- Stability assays : Monitor via HPLC-UV (C18 column, λ = 254 nm) over 72 hours at 4°C and 25°C to assess degradation kinetics .
Advanced: What methodological approaches are used to investigate receptor-binding mechanisms of this compound?
Answer:
- In vitro assays :
- Radioligand binding : Competitive displacement assays using ³H-labeled ligands (e.g., serotonin or dopamine receptor subtypes).
- Surface Plasmon Resonance (SPR) : Real-time kinetics (ka/kd) for affinity determination.
- In silico modeling : Molecular docking (AutoDock Vina) against homology models of GPCRs or monoamine transporters. Validate with mutagenesis studies (e.g., Ala-scanning of binding pockets).
- Cross-validation : Compare results with structurally analogous compounds (e.g., benzylpiperazine derivatives) to infer structure-activity relationships (SAR) .
Advanced: How can contradictory data on biological activity be resolved?
Answer:
Contradictions often arise from assay variability or metabolite interference. Mitigation strategies include:
- Orthogonal assays : Pair enzymatic inhibition (e.g., MAO-A/B) with cell-based functional assays (cAMP/GTPγS binding).
- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., N-deethylation products) that may contribute to off-target effects.
- Standardized protocols : Adhere to NIH Rigor and Reproducibility guidelines, including blinded analysis and independent replication .
Basic: What analytical techniques are critical for impurity profiling?
Answer:
- HPLC with diode-array detection (DAD) : Use a gradient method (0.1% TFA in H₂O/acetonitrile) to separate and quantify impurities (e.g., unreacted phenoxy precursors).
- Reference standards : Spiking with known impurities (e.g., 4-ethylpiperazine hydrochloride) identifies retention times.
- Limit of detection (LOD) : ≤0.1% via calibration curves (R² >0.99) .
Advanced: What considerations are vital for designing in vivo pharmacokinetic (PK) studies?
Answer:
- Dose optimization : Preclinical PK in rodent models (IV/PO administration) to calculate bioavailability (F%) and half-life (t₁/₂).
- Tissue distribution : Whole-body autoradiography or LC-MS/MS of plasma/brain homogenates.
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) with isotopic pattern matching to distinguish phase I/II metabolites.
- Safety margins : Derive NOAEL (no-observed-adverse-effect level) from 14-day toxicity studies .
Basic: How is the compound’s stability under physiological conditions assessed?
Answer:
- Simulated gastric fluid (SGF) : Incubate at 37°C for 2 hours (pH 1.2). Monitor degradation via UPLC-MS .
- Plasma stability : Incubate with rat/human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and analyze supernatant.
- Oxidative stress tests : Expose to H₂O₂ (0.3% v/v) and track peroxide adducts .
Advanced: What strategies address low yield in large-scale synthesis?
Answer:
- Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., epoxide ring-opening).
- Catalyst screening : Test Pd/C or Ni catalysts for selective hydrogenation of allyl intermediates.
- Quality by Design (QbD) : Use Design of Experiments (DoE) to model factors (e.g., solvent polarity, stoichiometry) impacting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
